molecular formula C12H15NO2 B13029075 5-Cyclohexylpyridine-2-carboxylic acid

5-Cyclohexylpyridine-2-carboxylic acid

Cat. No.: B13029075
M. Wt: 205.25 g/mol
InChI Key: LUNILJUTNGKCJL-UHFFFAOYSA-N
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Description

5-Cyclohexylpicolinic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of picolinic acid, where a cyclohexyl group is attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexylpicolinic acid typically involves the cyclohexylation of picolinic acid. One common method is the Friedel-Crafts alkylation of picolinic acid using cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 5-cyclohexylpicolinic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.

Major Products:

    Oxidation: Formation of picolinic acid derivatives.

    Reduction: Formation of 5-cyclohexylpiperidine derivatives.

    Substitution: Formation of halogenated 5-cyclohexylpicolinic acid derivatives.

Scientific Research Applications

5-Cyclohexylpicolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving metal ions.

    Medicine: Explored for its potential therapeutic effects, including its role as a chelating agent.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-cyclohexylpicolinic acid involves its ability to chelate metal ions. This chelation can alter the structure and function of metal-dependent enzymes and proteins. For example, it can bind to zinc finger proteins, disrupting their function and affecting various cellular processes. This property makes it a potential candidate for therapeutic applications, particularly in diseases where metal ion homeostasis is disrupted.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, known for its role in metal ion chelation.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.

Uniqueness of 5-Cyclohexylpicolinic Acid: The presence of the cyclohexyl group at the fifth position of the pyridine ring imparts unique steric and electronic properties to 5-cyclohexylpicolinic acid. This modification enhances its ability to form stable complexes with metal ions and increases its potential for specific biological interactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-cyclohexylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)

InChI Key

LUNILJUTNGKCJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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